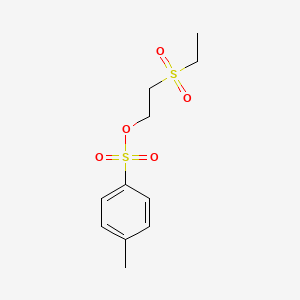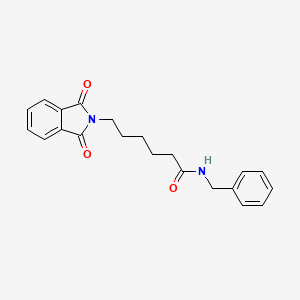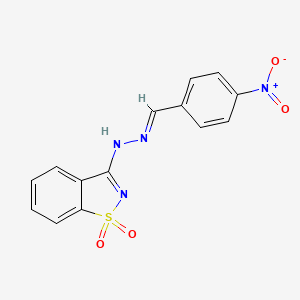![molecular formula C19H22N2 B11707162 N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)
N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]アニリンは、イソキノリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、アニリン基で置換されたジヒドロイソキノリン環系を含む独特の構造を特徴としています。その潜在的な生物学的および化学的特性により、科学研究の様々な分野で注目されています。
準備方法
合成経路と反応条件
N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]アニリンの合成には、通常、次の手順が含まれます。
イソキノリン環の形成: 最初のステップは、イソキノリン環系の構築です。これは、ピクテ・シュペンラー反応によって達成できます。この反応では、アルデヒドまたはケトンが、酸触媒の存在下でアミンと反応します。
アニリンによる置換: 次のステップは、アニリン基の導入です。これは、求核置換反応によって行うことができ、イソキノリン誘導体が塩基性条件下でアニリンと反応します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フロー反応器と最適化された反応条件の使用により、最終生成物の収率と純度を高めることができます。触媒と溶媒は、効率的かつ費用対効果の高い生産を確実にするために慎重に選択されます。
化学反応の分析
反応の種類
N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]アニリンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノリン誘導体を形成することができます。
還元: 還元反応は、テトラヒドロイソキノリン誘導体の形成につながる可能性があります。
置換: この化合物は、求電子置換反応と求核置換反応に関与し、様々な置換誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: ハロゲン、ハロゲン化アルキル、酸ハロゲン化物などの試薬は、置換反応で一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物には、様々な置換イソキノリンおよびアニリン誘導体があり、それらは異なる化学的および生物学的特性を持つ可能性があります。
科学研究での応用
N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]アニリンは、いくつかの科学研究での応用があります。
化学: これは、より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探るための研究が進められています。
工業: これは、新素材の開発や、染料や顔料の合成における前駆体として使用されます。
科学的研究の応用
Chemistry
In chemistry, (1Z)-3,3,6,7-TETRAMETHYL-N-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-IMINE is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring alkaloids.
Medicine
Medically, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
作用機序
N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]アニリンの作用機序は、特定の分子標的と経路との相互作用に関与しています。この化合物は、酵素や受容体に結合し、その活性を調節することができ、様々な生物学的効果をもたらします。正確な分子標的と経路は、特定の用途と化合物が使用される状況によって異なります。
類似化合物との比較
類似化合物
- N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]ベンジルアミン
- N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]トルイジン
独自性
N-[(1Z)-3,3,6,7-テトラメチル-3,4-ジヒドロイソキノリン-1(2H)-イリデン]アニリンは、その特定の置換パターンと、イソキノリンとアニリンの両方の部分の存在により、独自性があります。この独特の構造は、異なる化学的および生物学的特性を付与し、様々な研究用途において貴重な化合物となっています。
特性
分子式 |
C19H22N2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
3,3,6,7-tetramethyl-N-phenyl-4H-isoquinolin-1-amine |
InChI |
InChI=1S/C19H22N2/c1-13-10-15-12-19(3,4)21-18(17(15)11-14(13)2)20-16-8-6-5-7-9-16/h5-11H,12H2,1-4H3,(H,20,21) |
InChIキー |
ODZSDNLJEAVVOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)C(=NC(C2)(C)C)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-{2,2,2-tribromo-1-[(4-methylbenzoyl)amino]ethoxy}benzoate](/img/structure/B11707084.png)
![(5E)-3-(2-chlorobenzoyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11707101.png)
![(2E,5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11707104.png)

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![4-methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11707131.png)
![(2E)-3-(3-Fluorophenyl)-2-(4-{3-oxo-3H-benzo[F]chromen-2-YL}-1,3-thiazol-2-YL)prop-2-enenitrile](/img/structure/B11707139.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)



